molecular formula C8H14FNO4 B3265897 (R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid CAS No. 412352-68-2

(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid

Cat. No. B3265897
CAS RN: 412352-68-2
M. Wt: 207.2 g/mol
InChI Key: OYUCZGVVXISNFC-RXMQYKEDSA-N
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Description

Synthesis Analysis

Boc Deprotection

One of the key steps in peptide synthesis involves the removal of the tert-butoxycarbonyl (Boc) protecting group. This deprotection process is typically carried out using trifluoroacetic acid (TFA) . The mechanism involves protonation of the Boc group, followed by decarboxylation and liberation of the free amine. The resulting product is often obtained as the TFA salt .

Direct Introduction of Boc Group

Additionally, a sustainable method for introducing the Boc group into various organic compounds has been developed using flow microreactor systems . This approach is more efficient and versatile compared to traditional batch methods .


Molecular Structure Analysis

The molecular structure of ®-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid consists of a fluorinated propanoic acid backbone with a Boc-protected amino group. The Boc group shields the amino functionality, allowing for subsequent peptide bond formation .


Chemical Reactions Analysis

Boc Deprotection Mechanism

The Boc deprotection mechanism involves protonation of the tert-butyl carbamate, leading to carbamic acid formation. Decarboxylation of the carbamic acid releases the free amine, which is then protonated under acidic conditions to yield the desired product as the TFA salt .

properties

IUPAC Name

(2R)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCZGVVXISNFC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid
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(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid
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(R)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoic acid
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